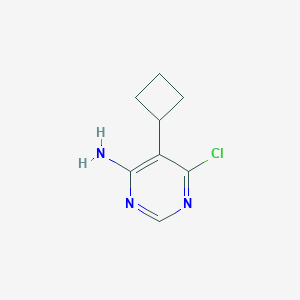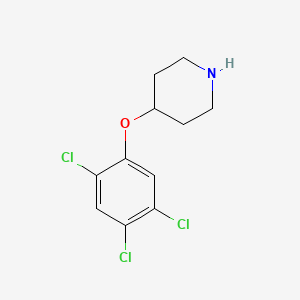
4-(2,4,5-Trichlorophenoxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,5-Trichlorophenoxy)piperidine is a chemical compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of the trichlorophenoxy group in its structure imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trichlorophenoxy)piperidine typically involves the reaction of 2,4,5-trichlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can further enhance the reaction efficiency. The product is then purified through techniques like recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
4-(2,4,5-Trichlorophenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dechlorinated or partially reduced products.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; basic conditions, often with heating.
Major Products Formed
Oxidation: Quinones, chlorinated phenols.
Reduction: Dechlorinated phenols, partially reduced derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
科学研究应用
4-(2,4,5-Trichlorophenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its derivatives may exhibit pharmacological activities that are beneficial in treating various medical conditions.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides. It is also used in the synthesis of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of 4-(2,4,5-Trichlorophenoxy)piperidine involves its interaction with specific molecular targets in biological systems. The trichlorophenoxy group can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(2,4,5-Trichlorophenoxy)piperidine can be compared with other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with similar structural features. Both compounds share the trichlorophenoxy group, but differ in their overall structure and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a dichlorophenoxy group. It is less chlorinated compared to this compound and has different chemical properties and uses.
Fenoprop (2,4,5-TP): A phenoxy herbicide with a propionic acid side chain. It shares the trichlorophenoxy group but has a different side chain, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of the trichlorophenoxy group with the piperidine ring, which imparts unique chemical and biological properties to the compound.
属性
分子式 |
C11H12Cl3NO |
|---|---|
分子量 |
280.6 g/mol |
IUPAC 名称 |
4-(2,4,5-trichlorophenoxy)piperidine |
InChI |
InChI=1S/C11H12Cl3NO/c12-8-5-10(14)11(6-9(8)13)16-7-1-3-15-4-2-7/h5-7,15H,1-4H2 |
InChI 键 |
QEWUTJJYBLRRDS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8748699.png)
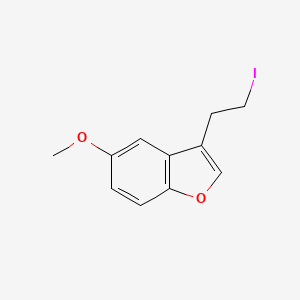
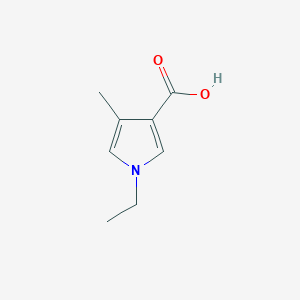

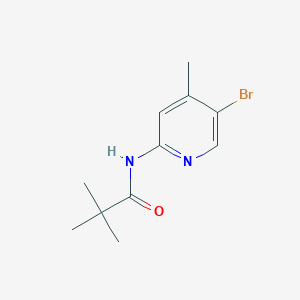
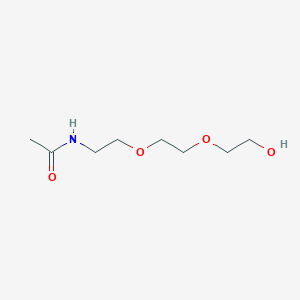
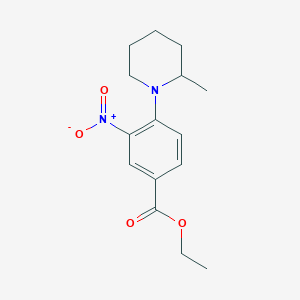
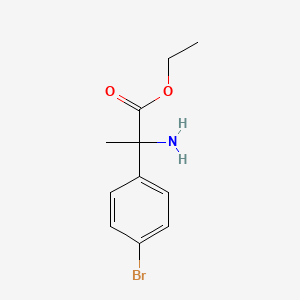
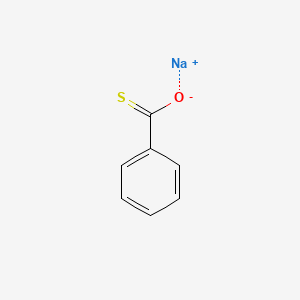
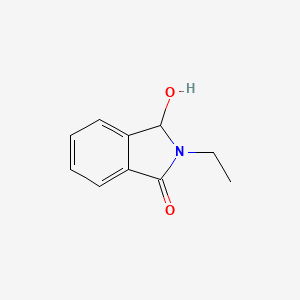
![Ethyl 8-(acetylthio)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B8748779.png)
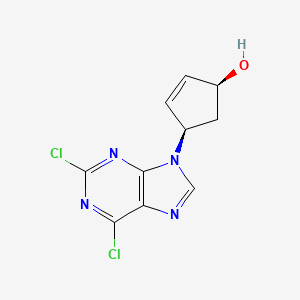
![1-ethyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8748788.png)
